molecular formula C4H12ClNO B1370066 1-Methoxypropan-2-amine hydrochloride CAS No. 677743-83-8

1-Methoxypropan-2-amine hydrochloride

Cat. No. B1370066
M. Wt: 125.6 g/mol
InChI Key: RVDUOVVHQKMQLM-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-amine hydrochloride appears as a colorless liquid with a pungent, ammonia-like odor . It is less dense than water and its vapors are heavier than air . It is used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents .


Chemical Reactions Analysis

Amines, including 1-Methoxypropan-2-amine hydrochloride, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .


Physical And Chemical Properties Analysis

1-Methoxypropan-2-amine hydrochloride is less dense than water, and its vapors are heavier than air . It has a molecular weight of 125.60 g/mol . The compound is a colorless liquid with a pungent, ammonia-like odor .

Scientific Research Applications

Biocatalytic Synthesis

Biocatalytic synthesis of small chiral amines, including 1-methoxypropan-2-amine, has been a topic of interest due to their importance in the chemical industry. Ducrot et al. (2021) investigated the use of amine dehydrogenases (AmDHs) for the synthesis of small 2-aminoalkanes. They achieved conversions up to 97.1% and high enantioselectivities for (S)-1-methoxypropan-2-amine, highlighting its potential in the synthesis of optically active molecules (Ducrot et al., 2021).

Antineoplastic Agents

The compound has been explored in the context of cancer research. Pettit et al. (2003) reported on the synthesis and biological evaluation of derivatives of 1-methoxypropan-2-amine for their potential as antineoplastic agents. They found that certain derivatives exhibited significant activity against a range of human and animal cancer cell lines (Pettit et al., 2003).

Synthesis Optimization

Research has also focused on optimizing the synthesis process of similar compounds. Zhang Ping-rong (2009) worked on synthesizing medical intermediates, including 2-methoxypentan-3-amine hydrochloride, which is structurally related to 1-methoxypropan-2-amine. The study achieved yields of up to 18.8% for these compounds, contributing to the efficient production of medical intermediates (Zhang Ping-rong, 2009).

Application in Fluorescent Polymer Synthesis

In the field of polymer science, the derivative of 1-methoxypropan-2-amine has been used for the synthesis of fluorescently labeled biocompatible polymers. Madsen et al. (2011) described the use of rhodamine 6G-based compounds, derived from reactions with secondary amines like 1-methoxypropan-2-amine, for preparing fluorescently labeled polymers for biomedical applications (Madsen et al., 2011).

Safety And Hazards

Contact with 1-Methoxypropan-2-amine hydrochloride may severely irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption . It is classified as a highly flammable liquid and vapor, and it can cause severe skin burns and eye damage .

properties

IUPAC Name

1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUOVVHQKMQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614272
Record name 1-Methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxypropan-2-amine hydrochloride

CAS RN

677743-83-8
Record name 1-Methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxypropan-2-amine hydrochloride
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